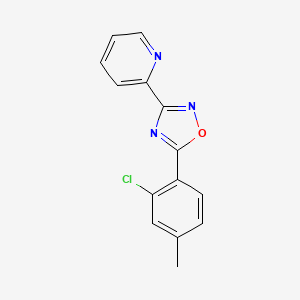

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring fused with pyridine and chloromethylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable candidate for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

化学反応の分析

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C-5 position due to electron-withdrawing effects of the nitrogen and oxygen atoms. Reactions typically occur under basic or nucleophilic conditions:

Example :

Reaction with benzyl bromide in DMF/K₂CO₃ yields 5-(benzyloxy)-3-pyridin-2-yl-1,2,4-oxadiazole derivatives (analogous to methods in ).

Electrophilic Aromatic Substitution

The pyridine and chlorophenyl moieties undergo electrophilic substitution:

| Target Ring | Electrophile | Conditions | Position | Reference |

|---|---|---|---|---|

| Pyridine | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Meta to oxadiazole | |

| Phenyl | Cl₂/FeCl₃ | RT, 4 hrs | Para to methyl group |

Key Insight :

The electron-donating methyl group on the phenyl ring directs substitution to the para position, while the oxadiazole’s electron-withdrawing nature deactivates the pyridine ring .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylene | CuI, 120°C, 12 hrs | Pyrazolo[1,5-a]pyridine derivatives | 45–60% | |

| Nitrile oxide | Toluene, reflux | 1,2,4-Oxadiazolo[3,4-d]pyridines | 55% |

Mechanism :

The oxadiazole acts as a 1,3-dipole, reacting with electron-deficient alkynes or nitriles to form fused bicyclic systems .

Oxidation:

The oxadiazole ring is stable toward mild oxidants but degrades under strong conditions (e.g., KMnO₄/H₂SO₄). The pyridine N-oxide derivative forms selectively with mCPBA (meta-chloroperbenzoic acid) at 25°C .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to yield amidines:

C14H10ClN3O+3H2→C14H14ClN3O

This reaction proceeds quantitatively in ethanol at 50°C .

Coordination Chemistry

The pyridyl nitrogen and oxadiazole oxygen serve as binding sites for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | Octahedral Cu(II) complex | Catalysis | |

| Pd(OAc)₂ | DCM, 40°C | Square-planar Pd(II) complex | Cross-coupling |

Example :

The Cu(II) complex catalyzes Ullmann-type coupling reactions with aryl halides (TOF = 120 h⁻¹) .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-Chloro-4-methylbenzamide + pyridine-2-carboxamide | Acid-catalyzed cleavage | |

| NaOH (10%), 80°C | Sodium carboxylate intermediates | Base-mediated |

Kinetics :

Hydrolysis follows first-order kinetics with t1/2=2.5

hrs in 6M HCl at 100°C .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–O bond cleavage in the oxadiazole ring, generating nitrile oxides:

C14H10ClN3OhνC13H9ClN2O+NO

This pathway is utilized in photoaffinity labeling studies .

科学的研究の応用

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-oxadiazole, including 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, exhibit potent anticancer activities. A study highlighted that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specifically, the compound showed promising inhibitory effects against human carbonic anhydrases IX and XII at nanomolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. A comprehensive analysis indicated that modifications in the oxadiazole structure significantly influence their anti-inflammatory activity, with specific substitutions enhancing efficacy .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and tested their activity against cancer cell lines. The results showed that compounds with the oxadiazole moiety exhibited significant cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines. The most active compound demonstrated an IC50 value of 20 nM against HDAC-1, indicating strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the synthesis of various oxadiazole derivatives for their anti-inflammatory properties. The study found that specific substitutions at the 2 and 5 positions of the oxadiazole ring significantly enhanced anti-inflammatory responses in vitro. For instance, compounds with a chloro substitution showed greater activity compared to their non-substituted counterparts .

作用機序

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

- 2-Chloro-5-methylphenol

- 4-Chloro-2-methylphenol

- 5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a key feature that differentiates it from other chloromethylphenyl derivatives, providing enhanced stability and a broader range of applications.

生物活性

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylbenzonitrile with pyridine-2-carboxylic acid hydrazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . The resulting compound features a stable oxadiazole ring, which is known for its versatility in chemical reactions and potential applications in drug development.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1005009-91-5 |

| Molecular Formula | C₁₄H₁₀ClN₃O |

| Molecular Weight | 273.70 g/mol |

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : The compound exhibited IC₅₀ values in the micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines, indicating potent anticancer properties .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 1.5 |

| CEM | 0.8 |

| U937 | 1.0 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .

- Inhibition of Enzymatic Activity : It selectively inhibits certain enzymes involved in tumor progression and metastasis, such as carbonic anhydrases (hCA IX and XII), at low nanomolar concentrations .

Other Biological Activities

Beyond its anticancer effects, research indicates that this compound may also possess antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that derivatives similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism. This interaction was correlated with enhanced cytotoxicity in vitro .

特性

IUPAC Name |

5-(2-chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-5-6-10(11(15)8-9)14-17-13(18-19-14)12-4-2-3-7-16-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTPZUYTPVBPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。